molecular formula C21H25N3O3S B2844730 (4-(2-甲氧基苯基)哌嗪-1-基)(2-((四氢噻吩-3-基)氧基)吡啶-4-基)甲酮 CAS No. 2034360-49-9

(4-(2-甲氧基苯基)哌嗪-1-基)(2-((四氢噻吩-3-基)氧基)吡啶-4-基)甲酮

货号: B2844730
CAS 编号: 2034360-49-9
分子量: 399.51
InChI 键: IKNCMBHNQSVZNA-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

This compound is a derivative of piperazine, which is a class of organic compounds that contain a six-membered ring containing two nitrogen atoms at opposite positions . Piperazine derivatives can exhibit a wide range of biological activity .


Molecular Structure Analysis

The molecular structure of piperazine derivatives can be quite complex. In a study of similar compounds, it was found that multiple hydrogen bonds link the components into complex sheets . The piperazine ring often adopts a chair conformation .


Chemical Reactions Analysis

The chemical reactions involving piperazine derivatives can be quite diverse, depending on the specific compound and the conditions under which the reactions are carried out .


Physical and Chemical Properties Analysis

The physical and chemical properties of piperazine derivatives can vary widely depending on the specific compound. For example, the molecular weight of a similar compound was found to be 450.6 g/mol .

科学研究应用

合成和抗菌活性

研究已经探索了涉及哌嗪衍生物的相关化合物的合成,展示了潜在的抗菌活性。例如,Patel 等人(2011 年)通过涉及 2-氨基取代苯并噻唑和氯吡啶羧酸的合成过程开发了吡啶衍生物。这些化合物对所研究的细菌和真菌菌株表现出可变且适度的抗菌活性,突出了此类化学物质在抗菌药物开发中的潜力 (Patel, Agravat, & Shaikh, 2011)

药物开发和药理学

Raviña 等人(1999 年)专注于开发具有混合多巴胺能和血清素能亲和力的新型丁酰苯酮,表明哌嗪和吡啶基化合物在精神药物中的潜力,特别是作为非典型抗精神病药 (Raviña 等人,1999 年)。这些研究提供了对此类化合物在解决复杂的神经化学失衡方面的结构和功能多功能性的见解。

拮抗特性

Shim 等人(2002 年)的一项研究调查了特定拮抗剂与 CB1 大麻素受体的分子相互作用,为理解类似化合物如何与受体相互作用并调节受体活性提供了基础 (Shim 等人,2002 年)。这项研究对针对大麻素受体的治疗剂的开发具有影响。

抗心律失常和降压作用

Malawska 等人(2002 年)合成了 1-取代吡咯烷-2-酮和吡咯烷衍生物并对其进行了测试,包括具有 3-(4-芳基哌嗪-1-基)丙基部分的化合物,以了解其心电图、抗心律失常和降压活性。这项研究表明此类化合物在心血管药物开发中的潜力 (Malawska 等人,2002 年)

作用机制

Target of Action

The primary target of this compound is the alpha1-adrenergic receptors (α1-AR) . These receptors are a class of G-protein-coupled receptors (GPCRs) and are among the most studied . They are involved in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate .

Mode of Action

The compound interacts with its target, the α1-AR, as an antagonist This compound and structurally similar arylpiperazine-based α1-adrenergic receptor antagonists have shown alpha1-adrenergic affinity in the range from 22 nM to 250 nM .

Biochemical Pathways

The α1-ARs are targets for the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine . When the compound binds to the α1-AR, it prevents these neurotransmitters from activating the receptor, thereby affecting the biochemical pathways associated with these neurotransmitters .

Pharmacokinetics

The compound’s absorption, distribution, metabolism, and excretion (ADME) properties have been studied using in silico docking and molecular dynamics simulations . Six compounds, including this one, exhibited an acceptable pharmacokinetic profile for advanced investigation as potential α1-AR antagonists .

Result of Action

The result of the compound’s action is the blockade of α1-AR, which can have therapeutic implications for numerous disorders such as cardiac hypertrophy, congestive heart failure, hypertension, angina pectoris, cardiac arrhythmias, depression, benign prostate hyperplasia, anaphylaxis, asthma, and hyperthyroidism .

安全和危害

The safety and hazards associated with piperazine derivatives can vary widely depending on the specific compound. Some piperazine derivatives are considered to be hazardous and require careful handling .

属性

IUPAC Name

[4-(2-methoxyphenyl)piperazin-1-yl]-[2-(thiolan-3-yloxy)pyridin-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O3S/c1-26-19-5-3-2-4-18(19)23-9-11-24(12-10-23)21(25)16-6-8-22-20(14-16)27-17-7-13-28-15-17/h2-6,8,14,17H,7,9-13,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKNCMBHNQSVZNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)C(=O)C3=CC(=NC=C3)OC4CCSC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。